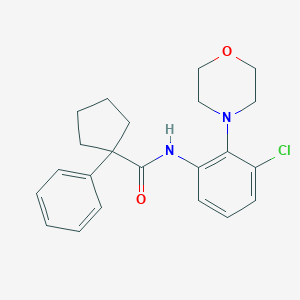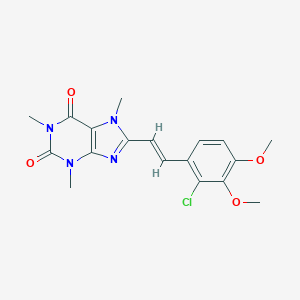![molecular formula C25H16F3N3O3 B234534 N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a selective antagonist of the GABA-A alpha5 receptor, which is believed to play a key role in cognitive function.
Wirkmechanismus
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide acts as a selective antagonist of the GABA-A alpha5 receptor, which is primarily expressed in the hippocampus, a brain region involved in learning and memory. By blocking this receptor, this compound enhances the activity of other receptors involved in cognitive function, leading to improved learning and memory.
Biochemical and physiological effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, this compound has been shown to increase the activity of certain neurotransmitters, such as acetylcholine and glutamate, which are important for cognitive function. This compound has also been shown to have a low potential for abuse and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is its selectivity for the GABA-A alpha5 receptor, which reduces the risk of off-target effects. However, the complex synthesis method and limited availability of this compound may limit its use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound for research. Another area of interest is the investigation of the long-term effects of this compound on cognitive function and potential side effects. Finally, the potential therapeutic benefits of this compound in other cognitive disorders, such as Parkinson's disease and Huntington's disease, should be explored.
Synthesemethoden
The synthesis of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide involves several steps, including the preparation of the starting materials and the coupling of the two aromatic rings. The process is complex and requires advanced organic chemistry techniques. The exact details of the synthesis method have not been disclosed by the manufacturer.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been the subject of several scientific studies aimed at understanding its potential therapeutic benefits. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. These studies suggest that this compound may be a promising treatment option for these disorders.
Eigenschaften
Molekularformel |
C25H16F3N3O3 |
|---|---|
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H16F3N3O3/c1-14-7-8-16(24-31-22-20(34-24)6-3-11-29-22)13-18(14)30-23(32)21-10-9-19(33-21)15-4-2-5-17(12-15)25(26,27)28/h2-13H,1H3,(H,30,32) |
InChI-Schlüssel |
QRWZTWKFHJIFPC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)

![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)
![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)

![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)

![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)
